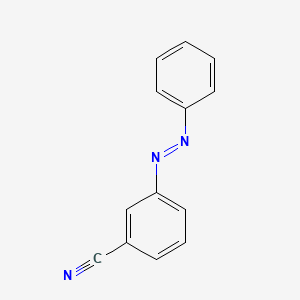
2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a trifluoroethyl group, a phenyl group, and a carboxylate ester group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The trifluoroethyl, phenyl, and carboxylate ester groups would be attached to this ring .Scientific Research Applications
Antimicrobial Activity
Research has shown the potential of derivatives of 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate in antimicrobial applications. Ghashang et al. (2013) synthesized a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, demonstrating high yields and clean reactions, and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013). Additionally, Shastri and Post (2019) prepared a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives that exhibited significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) investigated the creation of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These analogues were synthesized in both racemic and enantiopure forms through a chiral auxiliary approach, showcasing the versatility of the pyrimidine core in generating structurally diverse compounds (Sukach et al., 2015).
Anti-Inflammatory Activity
Benzylidene derivatives of pyrimidine have been investigated for their anti-inflammatory activity. Tozkoparan et al. (1998, 1999) synthesized new thiazolo[3,2-a]pyrimidine derivatives, exhibiting moderate anti-inflammatory activity at certain dosages, highlighting the potential therapeutic applications of these compounds (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998); (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Applications in Drug Synthesis
Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that the pyrimidine ring's substitutions significantly influenced the compound's activity, suggesting the importance of pyrimidine derivatives in drug design (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate' involves the condensation of 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid", "2,2,2-trifluoroethyl chloroformate", "Methanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid and a base in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add 2,2,2-trifluoroethyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the crude product in methanol and add a catalytic amount of acid (e.g. HCl) to promote esterification.", "Step 7: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 8: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
CAS No. |
5613-33-2 |
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-iodo-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
TXXAODHCMYLXLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


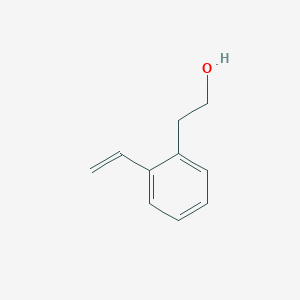



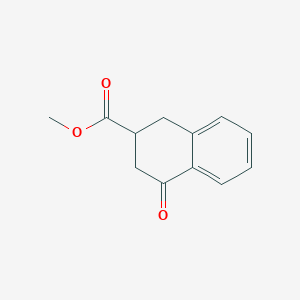

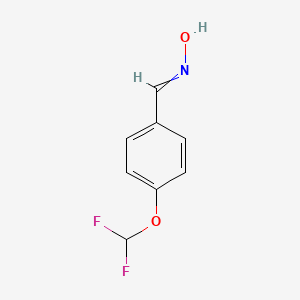
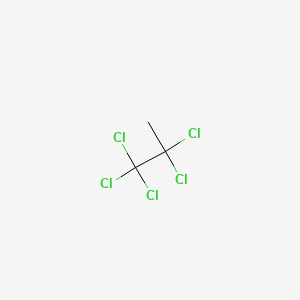

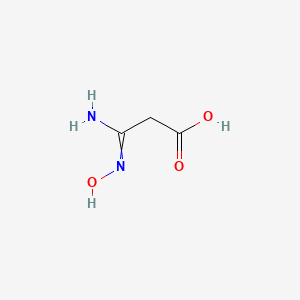
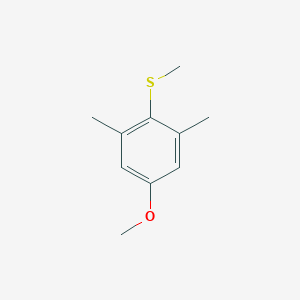
![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)
